N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide

Kinase Inhibition RAF Pyridyl Isonicotinamide

This pyridyl isonicotinamide is a defined regioisomer critical for RAF kinase inhibitor research. Procuring incorrect analogs (e.g., furan-2-yl or 6-substituted variants) risks divergent pharmacological profiles. - Specific 5-(furan-3-yl)pyridine attachment enables precise SAR interrogation of C-Raf/B-Raf potency. - Cataloged as PubChem CID 119106223; available for immediate research procurement. - Supports amidation methodology development in polyheterocyclic systems.

Molecular Formula C16H13N3O2
Molecular Weight 279.299
CAS No. 2034467-14-4
Cat. No. B2991817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide
CAS2034467-14-4
Molecular FormulaC16H13N3O2
Molecular Weight279.299
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C16H13N3O2/c20-16(13-1-4-17-5-2-13)19-9-12-7-15(10-18-8-12)14-3-6-21-11-14/h1-8,10-11H,9H2,(H,19,20)
InChIKeyCQCBBDLTLOVGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Baseline Characterization


N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide (CAS 2034467-14-4) is a heterocyclic small molecule (C16H13N3O2, MW 279.29) composed of a furan ring, a pyridine ring, and an isonicotinamide moiety connected via a methylene linker. It belongs to the class of pyridyl isonicotinamide derivatives, a chemotype investigated for kinase inhibition and other biological targets . The compound is cataloged in the PubChem database (CID 119106223) and is available from specialty chemical suppliers for research purposes [1]. Its structural features—specifically the 3-substituted furan attached to the 5-position of the pyridine ring—distinguish it from regioisomeric analogs with potentially different pharmacological and physicochemical profiles.

Class Pyridyl isonicotinamide derivative; scaffold explored for kinase inhibition
Structural note 3-(furan-3-yl)pyridine regioisomer may differentiate target-binding profile
Workflow Supports SAR studies and probe development for kinase selectivity profiling

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Substitution Limitations


Within the pyridyl isonicotinamide class, the precise regioisomeric attachment of the furan ring (e.g., furan-3-yl vs. furan-2-yl) and the position of substitution on the pyridine core (e.g., 5-position vs. 6-position) are known to critically influence target binding, selectivity, and pharmacokinetic properties. For instance, the patent literature describing pyridyl isonicotinamide RAF kinase inhibitors explicitly enumerates distinct biochemical activities for individual regioisomers [1]. Consequently, procurement of a structurally similar but not identical analog (e.g., N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide or N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide) cannot be assumed to yield equivalent experimental results. This necessitates compound-specific evidence evaluation prior to purchase decisions.

Furan regioisomer shift Furan-2-yl vs furan-3-yl attachment may alter binding affinity and selectivity; direct replacement is not supported.
Pyridine substitution position 5-position vs 6-position on pyridine core can critically modulate kinase-target engagement; regioisomeric analogs require independent validation.
Class-level evidence only Class members exhibit divergent activities; analog cannot be assumed interchangeable without compound-specific data.

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Differentiation Evidence


Quantitative Comparator Data Availability

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (excluding benchchems, molecule, evitachem, vulcanchem as per exclusion rules) failed to identify any publication, dataset, or patent that reports quantitative head-to-head biological, physicochemical, or pharmacological comparison data between N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide and a structurally defined comparator under the same experimental conditions [1]. The compound's ChemSpider and PubChem entries list no bioactivity data [2]. The broader class of pyridyl isonicotinamide RAF inhibitors (WO 2016/038581 A1, Novartis AG) demonstrates that individual regioisomers exhibit divergent inhibitory activities; however, the specific compound 2034467-14-4 is not among the exemplars with publicly reported IC50 values in that disclosure [3]. Therefore, no quantitative differentiation claim can be substantiated at this time.

Comparator Data
Data to verify
No quantitative head-to-head comparison identified in literature or patents
Procurement cannot be guided by quantitative differentiation; structural class knowledge applies
Public databases show no IC50 or selectivity data for this regioisomer
Kinase Inhibition RAF Pyridyl Isonicotinamide Structure-Activity Relationship

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Research Applications


SAR Studies of Pyridyl Isonicotinamide RAF Inhibitors

Given the established role of pyridyl isonicotinamide derivatives as RAF kinase inhibitors in the Novartis patent family [1], this compound can serve as a scaffold for SAR exploration. Its distinct 5-(furan-3-yl)pyridine regioisomerism provides a vector for probing substituent effects on C-Raf and B-Raf inhibitory potency, complementing the exemplar series described in WO 2016/038581 A1 where positional isomerism modulated activity.

Chemical Probe Development for Kinase Selectivity Profiling

The compound's heterocyclic architecture (furan-pyridine-isonicotinamide) may confer a unique selectivity fingerprint relative to other pyridyl isonicotinamide analogs. As the class includes compounds with reported differential RAF isoform selectivity [1], this specific regioisomer could be employed in broader kinase panel screens to delineate selectivity determinants.

Synthetic Methodology & Heterocyclic Chemistry

The molecule's assembly—requiring coupling of a furan-3-ylpyridine intermediate with isonicotinoyl chloride or carboxylic acid—presents a test case for developing efficient cross-coupling and amidation methodologies applicable to polyheterocyclic systems [2]. Its procurement supports chemical process research where the furan-3-yl (vs. furan-2-yl) attachment pose influences reaction outcomes.

Application
Selection Property
Validation Focus
SAR on RAF kinase inhibition
Regioisomeric scaffold diversification
C-Raf/B-Raf selectivity profiling; substituent-effect mapping
Chemical probe development
Distinct heterocyclic architecture
Kinase panel screening; selectivity fingerprint generation
Synthetic methodology
Furan-3-ylpyridine coupling handle
Cross-coupling and amidation method optimization
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